1-[(3-fluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol
Description
Properties
IUPAC Name |
5-[(3-fluorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2S/c1-10-19-17-22(20-10)16(24)15(25-17)14(11-3-2-4-12(18)9-11)21-7-5-13(23)6-8-21/h2-4,9,13-14,23-24H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATHIDBJMVNXPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCC(CC4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-fluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazolotriazole core, followed by the introduction of the fluorophenyl and hydroxypiperidine groups. Common reagents used in these reactions include thionyl chloride, sodium azide, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(3-fluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution on the fluorophenyl group can introduce new functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of the triazole scaffold exhibit significant antimicrobial properties. The incorporation of the triazole moiety into various compounds has been shown to enhance their antifungal and antibacterial activities. For instance:
- Antifungal Effects : Compounds with 1,2,4-triazole structures have demonstrated potent antifungal activities against strains such as Candida albicans and Aspergillus flavus . The specific incorporation of the thiazole ring may further augment this activity due to its electron-withdrawing properties.
- Antibacterial Properties : Studies have reported that triazole derivatives possess substantial antibacterial effects against both drug-sensitive and drug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the piperidine structure may contribute to improved membrane permeability, facilitating better interaction with bacterial targets.
Anticancer Potential
Initial investigations into the anticancer properties of compounds containing the triazole-thiazole framework suggest potential efficacy against various cancer cell lines. The mechanism often involves inhibition of key enzymes or growth factors associated with tumor proliferation .
Case Studies
Several studies have explored the biological activities of related compounds:
- Triazole Derivatives : A study found that certain triazole derivatives exhibited an EC50 value significantly lower than traditional antifungal agents, indicating enhanced potency .
- Thiazole Incorporation : Research on thiazole-containing compounds revealed that they could inhibit specific cancer cell lines effectively, suggesting that similar modifications to 1-[(3-fluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol might yield promising anticancer agents .
Summary of Biological Activities
| Activity Type | Target Organisms | Efficacy Indicators |
|---|---|---|
| Antifungal | Candida albicans, Aspergillus flavus | Inhibition rates >90% compared to controls |
| Antibacterial | Staphylococcus aureus, E. coli | MIC values significantly lower than standard antibiotics |
| Anticancer | Various cancer cell lines | EC50 values indicating high potency |
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key pharmacophoric elements with other triazole- and thiazole-containing derivatives. Below is a detailed comparison based on structural features, synthesis, and biological implications:
Table 1: Structural Comparison of Triazolothiazole Derivatives
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Biological Targets/Activity |
|---|---|---|---|---|
| 1-[(3-Fluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol | [1,2,4]Triazolo[3,2-b][1,3]thiazole | 6-hydroxy, 2-methyl, 3-fluorophenyl, piperidin-4-ol | ~447.5* | Hypothesized: Antifungal (14α-demethylase) |
| 2-Ethyl-5-[(2-fluorophenyl)(3-methylpiperidin-1-yl)methyl]thiazolo[3,2-b][1,2,4]triazol-6-ol [] | [1,3]Thiazolo[3,2-b][1,2,4]triazole | 6-hydroxy, 2-ethyl, 2-fluorophenyl, 3-methylpiperidine | ~445.5 | Unknown (structural analog) |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol [] | [1,2,4]Triazolo[3,2-b][1,3]thiazole | 6-hydroxy, 2-methyl, 4-ethoxy-3-methoxyphenyl, 4-(3-chlorophenyl)piperazine | ~599.1 | Unknown (piperazine suggests CNS targets) |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole [] | [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole | Pyrazolyl, 4-methoxyphenyl, variable R-groups | ~350–400 (varies) | Antifungal (14α-demethylase inhibition) |
*Calculated using ChemDraw.
Key Structural Differences and Implications
Fluorophenyl Position : The target compound’s 3-fluorophenyl group may enhance metabolic stability and binding affinity compared to the 2-fluorophenyl analog in , where steric hindrance could reduce target engagement .
Piperidine vs. This could influence solubility and interactions with polar enzyme active sites.
Triazole-Thiazole Hybridization : The [1,2,4]triazolo[3,2-b][1,3]thiazole core in the target compound differs from the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in . The latter’s sulfur-rich structure may confer distinct electronic properties affecting redox activity or metal chelation .
Biological Activity
The compound 1-[(3-fluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperidin-4-ol core and a triazolo-thiazole moiety. Its molecular formula is , with a molecular weight of approximately 367.41 g/mol. The presence of the fluorophenyl group and the hydroxyl functional group contributes to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazolo-thiazole structures. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
- IC50 Values : Compounds with similar structures have demonstrated IC50 values ranging from 0.49 to 48.0 μM against the National Cancer Institute's 60 human cancer cell lines panel, indicating significant anticancer activity .
- Mechanism of Action : The proposed mechanism involves the inhibition of ATP recognition binding sites on tyrosine kinase receptors, which is crucial for cancer cell proliferation .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties . Triazolo-thiazole derivatives are known for their ability to inhibit microbial growth:
- Studies : Research indicates that similar compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, although specific data on this compound remains limited .
Enzyme Inhibition
Compounds with triazolo-thiazole frameworks have also been studied for their ability to inhibit various enzymes:
- Cholinesterase Inhibition : Some derivatives have shown effectiveness as cholinesterase inhibitors, which could be beneficial in treating conditions like Alzheimer's disease .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of triazolo-thiazole derivatives:
- Study on Anticancer Activity :
- Antimicrobial Screening :
Data Tables
Q & A
Q. What are the key synthetic steps and challenges in preparing 1-[(3-fluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol?
- Answer : The synthesis involves multi-step reactions, including: (i) Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of thioamide precursors under reflux conditions . (ii) Coupling of the fluorophenyl-piperidin-4-ol moiety using nucleophilic substitution or Mitsunobu reactions, requiring anhydrous solvents (e.g., DMF) and catalysts like Pd(PPh₃)₄ . (iii) Hydroxyl group protection/deprotection steps (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions . Key challenges include controlling regioselectivity during heterocycle formation and minimizing by-products through column chromatography or recrystallization .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions, particularly the fluorophenyl and piperidine moieties. Aromatic protons appear at δ 6.8–7.4 ppm, while the piperidin-4-ol hydroxy group shows a broad singlet near δ 1.5–2.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To confirm the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns matching the fluorine atom .
- X-ray Crystallography : For absolute stereochemical confirmation, especially if the compound exhibits chiral centers .
Q. What preliminary biological screening assays are recommended for this compound?
- Answer :
- Enzyme Inhibition Assays : Test activity against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase profiling) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Solubility and Stability : Measure logP via shake-flask method and assess stability in PBS (pH 7.4) using HPLC at 37°C for 24 hours .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the triazolo-thiazole core?
- Answer :
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 300 W) while improving yield by 15–20% .
- Solvent Optimization : Polar aprotic solvents like DMSO enhance cyclization efficiency compared to ethanol or THF .
- Catalyst Screening : Test Pd/C or CuI for cross-coupling steps; yields may increase from 40% to 65% with reduced catalyst loading (1–2 mol%) .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Answer :
- Dose-Response Reproducibility : Validate IC₅₀ values across ≥3 independent experiments with positive controls (e.g., doxorubicin for cytotoxicity) .
- Metabolite Interference : Use LC-MS to identify degradation products in cell culture media that may skew results .
- Target Engagement Studies : Employ cellular thermal shift assays (CETSA) to confirm direct binding to purported targets (e.g., kinases) .
Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?
- Answer :
- pH-Dependent Degradation : Conduct accelerated stability studies at pH 1.2 (simulated gastric fluid) and pH 6.8 (intestinal fluid) using HPLC. Hydrolysis of the triazole ring may occur at pH < 3, requiring enteric coating for oral delivery .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; high binding (>95%) may reduce bioavailability .
- Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate hepatic clearance. A half-life <30 minutes suggests rapid metabolism .
Q. What computational methods predict the compound’s mechanism of action?
- Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like 14-α-demethylase (PDB: 3LD6). Focus on hydrogen bonds between the hydroxy group and Tyr140 .
- QSAR Modeling : Corrogate substituent effects (e.g., fluorine position) on bioactivity using partial least squares regression .
- ADMET Prediction : SwissADME predicts BBB permeability (e.g., TPSA >80 Ų suggests poor CNS penetration) .
Methodological Notes
- Contradictions in Synthesis Protocols : Variations in solvent choice (DMF vs. DMSO) or catalyst type may reflect differing substituent electronic effects. Pilot small-scale reactions (0.1 mmol) are advised before scaling up .
- Data Validation : Cross-validate spectral data with databases like PubChem (CID: [insert CID if available]) and ensure purity ≥95% via HPLC (λ = 254 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
